molecular formula C12H10N2O4 B13537077 Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate

Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate

Cat. No.: B13537077
M. Wt: 246.22 g/mol
InChI Key: LXMFQKHZDBWLTA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-aminoquinoline-2,4(1H,3H)-diones with ethyl-2-(tri-phosphinyl-ylidene)acetate in boiling xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets. For instance, in the context of anti-HIV activity, the compound binds to the active site of integrase enzymes, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . This binding inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 2-oxo-2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(17)10(15)8-7-13-9-5-3-4-6-14(9)11(8)16/h3-7H,2H2,1H3

InChI Key

LXMFQKHZDBWLTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

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